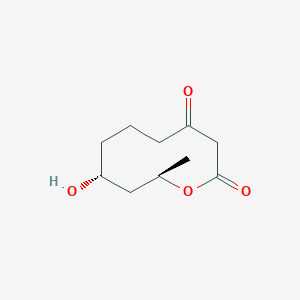
Decarestrictine J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decarestrictine J is a minor component of the decarestrictine family, which is a class of secondary metabolites isolated from various strains of Penicillium simplicissimum. This compound has garnered significant interest due to its ability to inhibit cholesterol biosynthesis . This compound is a ten-membered lactone, a type of macrolide, which is known for its large lactone ring structure .
Métodos De Preparación
The total synthesis of Decarestrictine J has been accomplished using various synthetic strategies. One notable method involves the use of Jacobsen’s hydrolytic kinetic resolution, regioselective ring opening of epoxide, and Yamaguchi macrolactonisation . Another method utilizes the Sharpless asymmetric epoxidation of trans-allylic alcohol, followed by a nine-step sequence to convert the resulting epoxy alcohol to bromoacetoxy aldehyde. This is then subjected to a samarium (II) iodide-promoted intramolecular Reformatsky reaction and subsequent oxidation to afford the keto lactone, which is finally treated with trimethylsilyl bromide to yield this compound .
Análisis De Reacciones Químicas
Decarestrictine J undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the lactone ring or other functional groups.
Substitution: Substitution reactions can introduce different substituents into the lactone ring or other parts of the molecule.
Common reagents used in these reactions include samarium (II) iodide for the Reformatsky reaction, trimethylsilyl bromide for the final step in the synthesis, and various oxidizing and reducing agents .
Aplicaciones Científicas De Investigación
Decarestrictine J has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
Decarestrictine J exerts its effects by inhibiting the biosynthesis of cholesterol. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed that the compound interferes with key enzymes in the cholesterol biosynthesis pathway .
Comparación Con Compuestos Similares
Decarestrictine J is part of the decarestrictine family, which includes several other compounds such as Decarestrictines A, B, C, D, E, F, G, H, I, K, L, and M . These compounds share similar structural features, such as the lactone ring, but differ in their specific substituents and biological activities. This compound is unique due to its specific inhibitory effect on cholesterol biosynthesis, which makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
144161-44-4 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(8R,10R)-8-hydroxy-10-methyloxecane-2,4-dione |
InChI |
InChI=1S/C10H16O4/c1-7-5-8(11)3-2-4-9(12)6-10(13)14-7/h7-8,11H,2-6H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
CFFWJDRYTUTBMI-HTQZYQBOSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CCCC(=O)CC(=O)O1)O |
SMILES canónico |
CC1CC(CCCC(=O)CC(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


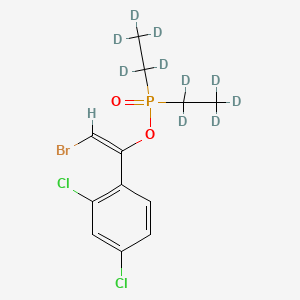
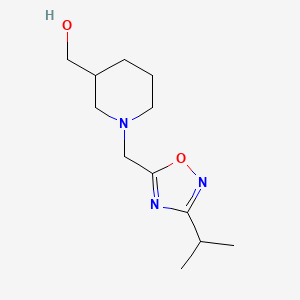
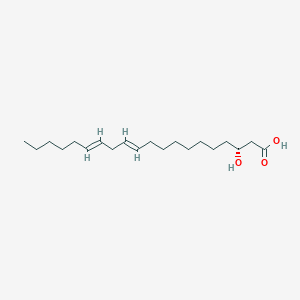

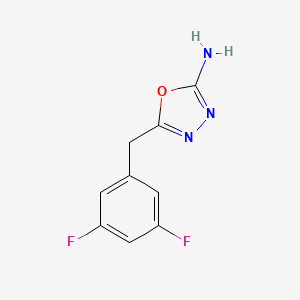
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
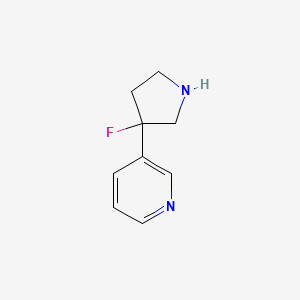

![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)

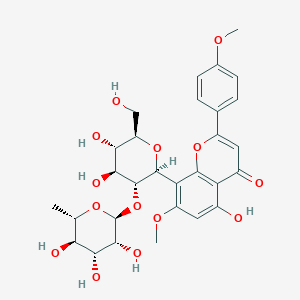

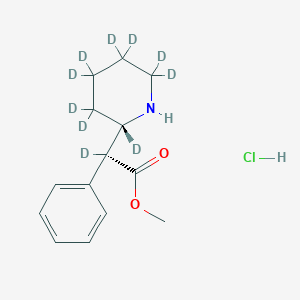
![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)
